molecular formula C8H6Br2O2 B1583977 3',5'-Dibromo-4'-hydroxyacetophenone CAS No. 2887-72-1

3',5'-Dibromo-4'-hydroxyacetophenone

Cat. No. B1583977
CAS RN: 2887-72-1
M. Wt: 293.94 g/mol
InChI Key: ZNWPTJSBHHIXLJ-UHFFFAOYSA-N
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Description

3’,5’-Dibromo-4’-hydroxyacetophenone is a chemical compound with the molecular formula C8H6Br2O2 . It is a white to almost white powder or crystal .


Synthesis Analysis

This compound can be synthesized from 4-hydroxyacetophenone via bromination by N-bromosuccinimide in the presence of LiClO4-SiO2 .


Molecular Structure Analysis

The molecular structure of 3’,5’-Dibromo-4’-hydroxyacetophenone consists of a central carbon atom double-bonded to an oxygen atom and single-bonded to a phenyl ring. The phenyl ring has two bromine atoms and one hydroxyl group attached to it .


Physical And Chemical Properties Analysis

The compound has a density of 1.9±0.1 g/cm3, a boiling point of 337.7±42.0 °C at 760 mmHg, and a flash point of 158.0±27.9 °C . It has a molar refractivity of 53.5±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 151.8±3.0 cm3 .

Scientific Research Applications

Electrochemical Studies

A study by Ourari et al. (2014) explored the synthesis and electrochemical behavior of a nickel(II)-Schiff base complex, derived from a reaction involving hydroxyacetophenone derivatives. This research highlights the potential application of such compounds in the development of electrochemical sensors and catalysts (Ourari et al., 2014).

Structural Analysis

In a study conducted by Chattopadhyay et al. (2012), o-hydroxyacetophenone derivatives were synthesized, and their crystal structures were analyzed. This research emphasized the significance of weak intermolecular interactions in determining the structural properties of these compounds, which could be critical in the design of new materials and pharmaceuticals (Chattopadhyay et al., 2012).

Phototransformation Studies

Pagacz-Kostrzewa et al. (2023) investigated the phototransformations of matrix-isolated hydroxyacetophenone derivatives under UV radiation. This study provides insights into the photochemical behavior of these compounds, which could be beneficial in the fields of photophysics and photochemistry (Pagacz-Kostrzewa et al., 2023).

Synthesis and Reaction Studies

Sodani et al. (2010) explored the synthesis and reactions of hydroxyacetophenone derivatives. Their findings can contribute to understanding the chemical behavior of these compounds in various synthetic pathways, relevant to organic chemistry and material science (Sodani et al., 2010).

Polymorphism Control

Bernardes and Piedade (2012) examined the polymorphism of hydroxyacetophenone, highlighting how different crystal forms can be selectively produced. This study is significant for pharmaceuticals and materials science, where polymorphism can influence the properties of a substance (Bernardes & Piedade, 2012).

Intermolecular Interaction Analysis

Gil et al. (2020) synthesized and characterized a specific hydroxyacetophenone derivative, focusing on its intermolecular interactions and crystal structure. Such studies are essential for understanding the molecular basis of material properties (Gil et al., 2020).

Quality Control in Herbal Medicine

Ji (2015) established an HPLC method for determining compounds, including hydroxyacetophenone, in Cynanchum auriculatum, an herb used in traditional medicine. This research is crucial for ensuring the quality and safety of herbal medicines (Ji, 2015).

Safety And Hazards

3’,5’-Dibromo-4’-hydroxyacetophenone is classified as Acute Tox. 4 Oral - Skin Corr. 1B according to the Hazard Classifications . It causes skin irritation (H315) and serious eye irritation (H319) . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .

properties

IUPAC Name

1-(3,5-dibromo-4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6Br2O2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWPTJSBHHIXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183071
Record name 1-(3,5-Dibromo-4-hydroxyphenyl)ethan-1-one
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Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3',5'-Dibromo-4'-hydroxyacetophenone

CAS RN

2887-72-1
Record name 3′,5′-Dibromo-4′-hydroxyacetophenone
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Record name 1-(3,5-Dibromo-4-hydroxyphenyl)ethan-1-one
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Record name 1-(3,5-Dibromo-4-hydroxyphenyl)ethan-1-one
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Record name 1-(3,5-dibromo-4-hydroxyphenyl)ethan-1-one
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Record name 3′,5′-Dibromo-4′-hydroxyacetophenone
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Synthesis routes and methods

Procedure details

In 5 ml of acetic anhydride was dissolved 5.0 g of 2,6-dibromophenol and, one drop of conc. sulfuric acid was added to the solution. While sometimes manually shaking, the mixture was stirred. When generation of heat stopped, the solution was poured onto 50 ml of ice water and the precipitated crystals of acetic acid-2,6-dibromophenyl were taken by filtration. The crystals were washed with chilled water and dried under reduced pressure. Next, this acetic acid-2,6-dibromophenyl was dissolved in 20 ml of nitrobenzene and 4.0 g of powdery aluminum chloride was gradually added to the solution. The reaction was carried out at 60° to 70° C. for 50 hours to effect Fries rearrangement. After completion of the reaction, the reaction solution was poured onto 100 ml of cold dil. hydrochloric acid. After allowing to stand at 5° C. overnight, the precipitated crystals were taken out by filtration, washed with n-hexane and dried under reduced pressure to give 3.87 g of 2,6-dibromo-4-acetylphenol as crude crystals. The crystals were recrystallized from hot ethyl acetate to give 2.42 g of pure 2,6-dibromo-4-acetylphenol as light brown crystals. 2,6-Dibromo-4-acetylphenol (3,5-dibromo-4-hydroxyacetophenone): C8H6Br2O2
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
L Arora, JK Kapoor - Chemistry & Biology Interface, 2017 - search.ebscohost.com
Reaction of o/p-hydroxyacetophenones with NH 4 Br-(NH 4 ) 2 S 2 O 8 under aqueous grinding conditions, NH 4 Br-oxone/methanol and Zn-Br 2 /H 2 O leads to nuclear bromination …
Number of citations: 1 search.ebscohost.com
NP Buu-Hoï, ND Xuong, D Lavit - Journal of the Chemical Society …, 1954 - pubs.rsc.org
… and 65 CC of water) was treated with a solution of bromine (10.6 g.) in 80% aqueous acetic acid (25 cc) in small portions; on addition of water, 3 : 5-dibromo-4hydroxyacetophenone (6 g…
Number of citations: 15 pubs.rsc.org
JS Sande - 2011 - uis.brage.unit.no
MASTER’S THESIS Page 1 Frontpage for master thesis Faculty of Science and Technology Decision made by the Dean October 30th 2009 Faculty of Science and Technology MASTER’…
Number of citations: 0 uis.brage.unit.no
L Arora, JK Kapoor - Chemistry & Biology, 2017 - cbijournal.com
Reaction of o/p-hydroxyacetophenones with NH4Br-(NH4) 2S2O8 under aqueous grinding conditions, NH4Br-oxone/methanol and Zn-Br2/H2O leads to nuclear bromination with the …
Number of citations: 3 www.cbijournal.com
UV Mallavadhani, A Mahapatra, K Narasimhan… - 2002 - nopr.niscpr.res.in
The O-alkylation (allylation/propargylation) of 3,5-dibromo-4-hydroxybenzaldehyde 1 and the corresponding acetophenone 2 results in the formation of aryl-aryl coupled product by loss …
Number of citations: 1 nopr.niscpr.res.in
HM Priestley, E Moness - The Journal of Organic Chemistry, 1940 - ACS Publications
One of the most valuable substitutes for epinephrine is sympathol (synephrine), p-hydroxyphenyl-N-methylaminoethanol, HOCTLCHO-HCH2NHCH3. The substance is prepared …
Number of citations: 35 pubs.acs.org
S Kothari - Asian Journal of Chemistry, 2012
Number of citations: 0
MJ Nye, EFV Scriven - Canadian Journal of Chemistry, 1971 - cdnsciencepub.com
Two examples (2-ammonio-3′,5′-dibromo-4′-oxidoacetophenone (4a) and 2-pyridinio-3′,5′ - dibromo-4′ - oxidoacetophenone (4b)) of a new type of phenolic zwitterion have …
Number of citations: 4 cdnsciencepub.com
X Yang, W Ou, Y Xi, J Chen, H Liu - Environmental science & …, 2019 - ACS Publications
Phenolic disinfection byproducts (phenolic-DBPs) have been identified in recent years. However, the toxicity data for phenolic-DBPs are scarce, hampering their risk assessment and …
Number of citations: 35 pubs.acs.org
A Boulangé, J Parraga, A Galan, N Cabedo… - Bioorganic & medicinal …, 2015 - Elsevier
The one-pot multicomponent synthesis of natural butenolides named cadiolides A, B, C and analogues has been realized. The antibacterial structure activity relationship shows that the …
Number of citations: 25 www.sciencedirect.com

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